3b-Cholesta-5,24-dien-3-ol

CAS No.:

Cat. No.: VC19799125

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H44O |

|---|---|

| Molecular Weight | 384.6 g/mol |

| IUPAC Name | (10R,13R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |

| Standard InChI Key | AVSXSVCZWQODGV-WEWVNJLASA-N |

| Isomeric SMILES | CC(CCC=C(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |

| Canonical SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Introduction

Chemical Identity and Structural Features

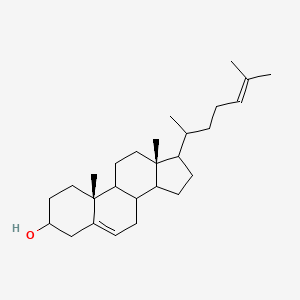

3β-Cholesta-5,24-dien-3-ol (CAS 313-04-2) belongs to the cholestadienol family, with the systematic IUPAC name (3β)-cholesta-5,24-dien-3-ol. Its molecular formula is C₂₇H₄₄O, and it has a molecular weight of 384.64 g/mol . The compound’s structure features:

-

A tetracyclic steroid nucleus with trans-fused rings.

-

A hydroxyl group at the C-3 position in β-orientation.

-

Double bonds between C-5 and C-6 (Δ⁵) and C-24 and C-25 (Δ²⁴).

The InChIKey (AVSXSVCZWQODGV-DPAQBDIFSA-N) and SMILES (OC1CC2=CCC3C(CCC4(C)C(CCC34)C(C)CCC=C(C)C)C2(C)CC1) notations provide unambiguous identifiers for its stereochemistry . The Δ²⁴ double bond distinguishes it from cholesterol, conferring unique physicochemical properties, such as reduced membrane rigidity and altered interaction with lipid rafts .

Table 1: Physicochemical Properties of 3β-Cholesta-5,24-dien-3-ol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 384.64 g/mol | |

| XLogP3 | 8.3 | |

| Topological Polar SA | 20.2 Ų | |

| Rotatable Bonds | 4 | |

| Hydrogen Bond Donors | 1 |

Biosynthesis and Metabolic Pathways

3β-Cholesta-5,24-dien-3-ol is a key intermediate in the Bloch pathway of cholesterol biosynthesis. It forms via the enzymatic reduction of cholesta-5,7,24-trien-3β-ol by Δ24-reductase in organisms such as vertebrates and yeast . Studies using rat liver microsomes and yeast homogenates demonstrate its production from mevalonic acid, with isotopic labeling confirming the retention of hydrogen at C-24 during synthesis .

Notably, the compound’s Δ²⁴ double bond is a substrate for the enzyme SC5D24 (sterol-C5-desaturase), which catalyzes its conversion to cholesterol in final steps. Genetic mutations in this pathway, such as those affecting Δ24-reductase, lead to desmosterolosis—a rare lipid storage disorder characterized by developmental anomalies and neurological deficits .

Physicochemical Behavior and Analytical Characterization

The hydrophobic nature of 3β-Cholesta-5,24-dien-3-ol (logP = 8.3) renders it insoluble in water but soluble in organic solvents like chloroform and hexane . Analytical methods for its detection include:

-

Gas Chromatography (GC): Kovats’ retention index (RI) of 3214 on an OV-1 column under isothermal conditions at 260°C .

-

Mass Spectrometry (MS): Characteristic fragments at m/z 368.3 (M⁺-H₂O) and 255.2 (steroid nucleus) .

-

Nuclear Magnetic Resonance (NMR): Key signals include δ 5.35 ppm (C-5 proton) and δ 5.15 ppm (C-24 proton) .

Table 2: Analytical Data for 3β-Cholesta-5,24-dien-3-ol

| Method | Conditions | Key Data |

|---|---|---|

| GC | OV-1 column, 260°C | RI = 3214 |

| MS | Electron ionization | m/z 384.6 (M⁺) |

| ¹H NMR | CDCl₃, 400 MHz | δ 5.35 (1H, d, J=5 Hz) |

Biological Roles and Pathological Implications

3β-Cholesta-5,24-dien-3-ol is a structural component of cell membranes, where it modulates fluidity and permeability. Unlike cholesterol, its Δ²⁴ unsaturation disrupts lipid packing, making membranes more permeable to ions and small molecules . Biologically, it serves as:

-

A precursor for steroid hormones and bile acids.

-

A ligand for liver X receptors (LXRs), influencing lipid metabolism genes .

In desmosterolosis, accumulated 3β-Cholesta-5,24-dien-3-ol disrupts myelination and neuronal migration, leading to severe phenotypes such as microcephaly and intellectual disability. Animal models show that desmosterol supplementation rescues developmental defects in Sc5d-null mice, underscoring its essential role in neurodevelopment .

Pharmacological and Industrial Applications

Despite its pathological associations, 3β-Cholesta-5,24-dien-3-ol has therapeutic potential:

-

Anticancer Agents: Derivatives inhibit hedgehog signaling in basal cell carcinoma .

-

Neuroprotective Compounds: Its ability to cross the blood-brain barrier makes it a candidate for drug delivery .

Industrially, the compound is synthesized for research reagents, with suppliers offering it at scales from 1 mg to 25 mg. Purity standards exceed 95% for pharmacopeial applications (e.g., Cholesterol EP Impurity B) .

Challenges and Future Directions

Current research gaps include:

-

Analytical Standardization: Lack of certified reference materials complicates quantification in biological matrices.

-

Pharmacokinetics: Limited data on absorption and metabolism in humans.

-

Synthetic Routes: Existing methods rely on costly enzymatic reduction; chemical synthesis remains inefficient .

Future studies should prioritize in vivo toxicology profiles and scalable production techniques to harness its therapeutic potential fully.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume